1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research due to their ability to inhibit specific cellular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: This is typically done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By binding to these receptors, the compound prevents their activation, thereby inhibiting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar heterocyclic structure and are also studied for their biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit FGFRs sets it apart from other similar compounds, making it a valuable molecule for targeted cancer therapy .
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine family, characterized by its fused pyrrole and pyridine rings. The presence of a chloro group and a piperidine moiety contributes to its unique pharmacological properties.
Mechanisms of Biological Activity
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in various cancers due to their role in cell proliferation and survival pathways. Specifically, compounds within this class have demonstrated potent activity against FGFR1, FGFR2, and FGFR3.
Inhibition of FGFRs
- IC50 Values : One notable derivative exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This high potency suggests a strong potential for use in cancer therapies targeting these pathways .
- Mechanism : The interaction with FGFRs leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit their migration and invasion capabilities .
Case Studies
Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives in various cancer models:
- Breast Cancer Model : In a study using the 4T1 breast cancer cell line, treatment with a specific derivative resulted in reduced cell proliferation and enhanced apoptotic activity. Additionally, the expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) levels increased, indicating a shift towards reduced invasive potential .
- Other Cancer Types : Other studies have reported similar findings across different cancer types, suggesting a broad applicability of these compounds in oncology .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is influenced by their structural features. Modifications at specific positions on the pyrrolopyridine scaffold can enhance or diminish their potency against FGFRs:
Compound | Structural Features | Biological Activity |
---|---|---|
Compound 4h | Contains chloro and piperidine groups | IC50: FGFR1 - 7 nM; FGFR2 - 9 nM; FGFR3 - 25 nM |
Compound A | Hydroxyl substitution | Decreased potency due to steric hindrance |
Compound B | Methyl substitution at position 5 | Enhanced binding affinity to FGFRs |
Pharmacological Applications
The promising biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives position them as potential candidates for drug development aimed at treating cancers characterized by aberrant FGFR signaling. Their low molecular weight and high ligand efficiency make them attractive for further optimization in drug design.
Properties
Molecular Formula |
C19H24ClN3O4 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
methyl 6-chloro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-17(24)22-9-5-6-13(11-22)14-10-12-7-8-15(20)21-16(12)23(14)18(25)26-4/h7-8,10,13H,5-6,9,11H2,1-4H3 |
InChI Key |
GEKUFAAQLBWHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2C(=O)OC)N=C(C=C3)Cl |
Origin of Product |
United States |
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